![molecular formula C16H17N5O2 B275564 {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275564.png)
{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine, also known as MTBMA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antidiabetic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Mécanisme D'action
{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation and pain. It also acts as an activator of the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to improve glucose and lipid metabolism in animal models of diabetes and obesity. Additionally, it has been found to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's diseases.
Avantages Et Limitations Des Expériences En Laboratoire
{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent anti-inflammatory and analgesic effects. However, its use in lab experiments is limited by its potential toxicity and lack of selectivity for COX-2 over the related enzyme COX-1.
Orientations Futures
For research on {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine include further studies on its mechanism of action, as well as its potential use in the treatment of various diseases. It may also be useful to develop more selective COX-2 inhibitors based on the structure of {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine. Additionally, studies on the toxicity and pharmacokinetics of {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine are needed to determine its safety and efficacy for use in humans.
Méthodes De Synthèse
{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine can be synthesized through a multi-step process involving the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol, followed by the reaction of the resulting intermediate with methylamine. The final product is obtained after purification using column chromatography.
Propriétés
Formule moléculaire |
C16H17N5O2 |
|---|---|
Poids moléculaire |
311.34 g/mol |
Nom IUPAC |
1-[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]-N-methylmethanamine |
InChI |
InChI=1S/C16H17N5O2/c1-17-11-12-8-9-14(15(10-12)22-2)23-16-18-19-20-21(16)13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3 |
Clé InChI |
MXOMQABIZWCYKZ-UHFFFAOYSA-N |
SMILES |
CNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
SMILES canonique |
CNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Chlorobenzyl)amino]-4-methylbenzoic acid](/img/structure/B275481.png)
![N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine](/img/structure/B275483.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275485.png)
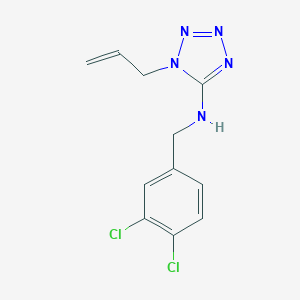
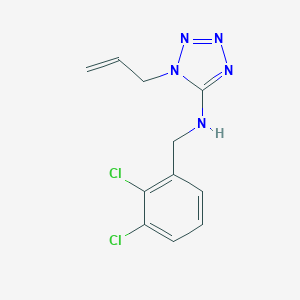
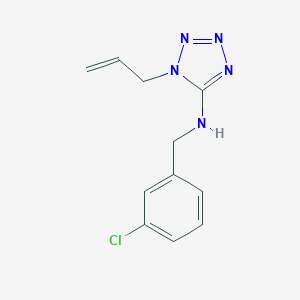
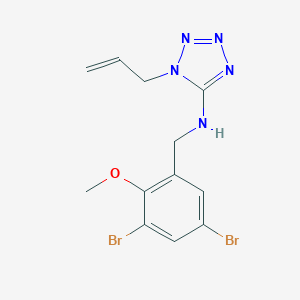
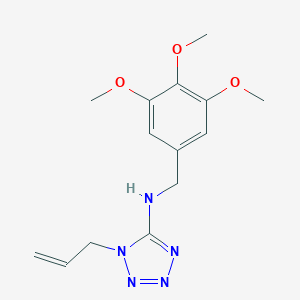
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275493.png)
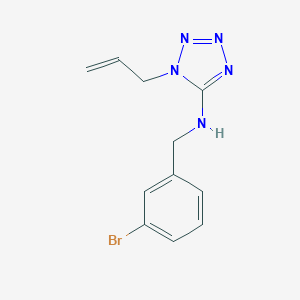
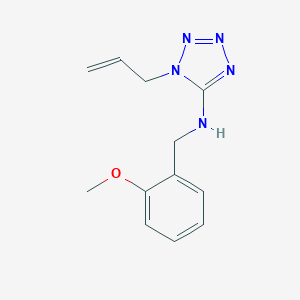
![4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B275497.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275499.png)
![N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275501.png)